4-Isothiazolecarboxamide, 5-(((butylamino)carbonyl)amino)-3-methyl-N-(4-(methylthio)phenyl)-
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Overview
Description
4-Isothiazolecarboxamide, 5-(((butylamino)carbonyl)amino)-3-methyl-N-(4-(methylthio)phenyl)- is a complex organic compound that belongs to the isothiazole family This compound is characterized by its unique structure, which includes an isothiazole ring, a carboxamide group, and various substituents such as butylamino, methyl, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiazolecarboxamide, 5-(((butylamino)carbonyl)amino)-3-methyl-N-(4-(methylthio)phenyl)- typically involves multi-step organic reactions. The process begins with the formation of the isothiazole ring, followed by the introduction of the carboxamide group and other substituents. Common reagents used in these reactions include butylamine, methylthio compounds, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Isothiazolecarboxamide, 5-(((butylamino)carbonyl)amino)-3-methyl-N-(4-(methylthio)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
4-Isothiazolecarboxamide, 5-(((butylamino)carbonyl)amino)-3-methyl-N-(4-(methylthio)phenyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Isothiazolecarboxamide, 5-(((butylamino)carbonyl)amino)-3-methyl-N-(4-(methylthio)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Isothiazolecarboxamide, 5-(((butylamino)carbonyl)amino)-3-methyl-N-(4-(methylthio)phenyl)- include other isothiazole derivatives with different substituents. Examples include:
- 4-Isothiazolecarboxamide, N,N-dimethyl-3,5-bis(methylthio)-
- 4-Isothiazolecarboxamide, N,N-diethyl-3,5-bis(methylthio)-
Uniqueness
The uniqueness of 4-Isothiazolecarboxamide, 5-(((butylamino)carbonyl)amino)-3-methyl-N-(4-(methylthio)phenyl)- lies in its specific combination of substituents, which may confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
154807-57-5 |
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Molecular Formula |
C17H22N4O2S2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
5-(butylcarbamoylamino)-3-methyl-N-(4-methylsulfanylphenyl)-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H22N4O2S2/c1-4-5-10-18-17(23)20-16-14(11(2)21-25-16)15(22)19-12-6-8-13(24-3)9-7-12/h6-9H,4-5,10H2,1-3H3,(H,19,22)(H2,18,20,23) |
InChI Key |
GKPKVJLPVKFJAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=C(C(=NS1)C)C(=O)NC2=CC=C(C=C2)SC |
Origin of Product |
United States |
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